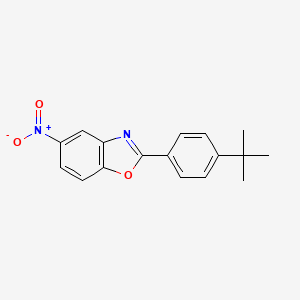![molecular formula C20H17ClN2O B5707501 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B5707501.png)
4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as GSK2330672, and its systematic name is 4-chloro-N-(3-(2-(pyridin-2-yl)ethyl)phenyl)benzamide.
Mécanisme D'action
The mechanism of action of 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide involves the inhibition of specific enzymes and receptors that play a role in cancer, inflammation, and neurological disorders. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. It also inhibits the activity of the tumor necrosis factor alpha (TNF-α) receptor, which is involved in inflammation. In addition, it has been found to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide have been studied in various in vitro and in vivo experiments. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of pro-inflammatory cytokines in immune cells. In addition, it has been found to modulate the activity of the GABA receptor, which affects neurotransmission in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide in lab experiments include its potential pharmacological properties and its ability to inhibit specific enzymes and receptors. However, the limitations include its low solubility in water and its potential toxicity in high concentrations.
Orientations Futures
There are several future directions for the study of 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide. These include further investigation of its pharmacological properties, optimization of its synthesis method, and development of novel analogs with improved solubility and potency. In addition, more studies are needed to understand its mechanism of action and its potential therapeutic applications in cancer, inflammation, and neurological disorders.
Méthodes De Synthèse
The synthesis of 4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide involves the reaction between 4-chlorobenzoic acid and 3-(2-(pyridin-2-yl)ethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide has been studied for its potential pharmacological properties in various scientific research applications. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. This compound has been found to inhibit the activity of certain enzymes and receptors that are involved in these diseases.
Propriétés
IUPAC Name |
4-chloro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-17-10-8-16(9-11-17)20(24)23-19-6-3-4-15(14-19)7-12-18-5-1-2-13-22-18/h1-6,8-11,13-14H,7,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWFRJGYXOOKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B5707434.png)

![4'-[(1,3-benzodioxol-5-ylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5707449.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5707457.png)
![1-[2-(2-biphenylyloxy)ethyl]pyrrolidine](/img/structure/B5707470.png)

![N-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5707491.png)

![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B5707502.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5707508.png)


![4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5707523.png)